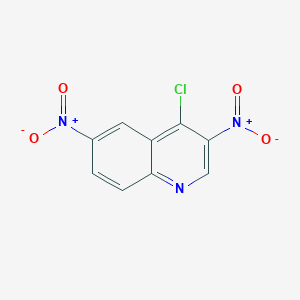

4-Chloro-3,6-dinitroquinoline

Description

Historical Context of Quinoline (B57606) Heterocyclic Systems in Academic Research

The journey of quinoline in academic research began in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.goviipseries.org This discovery marked the entry of a new class of nitrogen-containing heterocyclic compounds into the world of chemistry. Quinoline, also known as benzo[b]pyridine, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.org Its fundamental structure became the subject of intense study, leading to the development of numerous synthetic methods in the late 19th century that are still recognized today. These include the Skraup, Combes, and Doebner-von Miller syntheses, which provided researchers with the tools to construct the quinoline scaffold from various starting materials. iipseries.org

The significance of the quinoline ring system was further solidified by its presence in naturally occurring, physiologically active substances. iipseries.org A pivotal moment was the isolation of quinine (B1679958) from the bark of Cinchona trees in 1820. researchgate.net Quinine, a quinoline alkaloid, was the primary treatment for malaria for centuries and played a crucial role in organic chemistry as a target for structural determination and total synthesis. nih.govresearchgate.net This historical link between a simple heterocyclic system and a life-saving therapeutic agent spurred extensive research into other quinoline-based compounds and their potential applications.

Table 1: General Properties of Quinoline

| Property | Value |

|---|---|

| Chemical Formula | C₉H₇N |

| Molar Mass | 129.16 g/mol |

| Appearance | Colorless hygroscopic liquid |

| Density | 1.093 g/mL nih.gov |

| Melting Point | -15 °C nih.gov |

| Boiling Point | 238 °C nih.gov |

| Basic Description | A weak tertiary base consisting of a benzene ring fused to a pyridine ring. nih.gov |

Significance of Polysubstituted Quinoline Derivatives in Modern Chemical Science

Building upon the foundational quinoline scaffold, the introduction of multiple substituents has given rise to a vast library of derivatives with diverse and significant applications in modern chemical science. eurekaselect.com Polysubstituted quinolines are pivotal in medicinal chemistry, where they are recognized as "pharmacophores"—core structures responsible for a compound's biological activity. nih.gov The ability to strategically modify the substitution pattern around the quinoline ring allows chemists to fine-tune the pharmacological properties of these molecules. orientjchem.org

Consequently, these derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral effects. orientjchem.orgias.ac.inrsc.orgopenmedicinalchemistryjournal.com For instance, the introduction of a fluorine atom at position 6 has been shown to significantly enhance antibacterial activity in some quinoline series. orientjchem.org Beyond medicine, polysubstituted quinolines are integral to materials science, finding use as corrosion inhibitors, dyes, and components in the development of organic light-emitting diodes (OLEDs). researchgate.net The ongoing academic interest is driven by the quest for novel compounds with enhanced efficacy and tailored properties, making the synthesis of polysubstituted quinolines a dynamic area of research. ias.ac.inresearchgate.net

Rationale for Dedicated Research on 4-Chloro-3,6-dinitroquinoline

The specific chemical compound, 4-Chloro-3,6-dinitroquinoline, is a subject of dedicated research primarily due to its potential as a highly versatile synthetic intermediate. Its structure, featuring a quinoline core with a chloro group at the 4-position and two nitro groups at the 3- and 6-positions, provides multiple reactive sites for chemical modification.

The chloro substituent at the C-4 position is a key feature, acting as a leaving group that can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, enabling the synthesis of a wide array of novel quinoline derivatives. The nitro groups also offer significant synthetic flexibility. They can be reduced to form amino groups, which are themselves versatile functional handles for further elaboration, such as in the synthesis of fused heterocyclic systems like imidazo[4,5-c]quinolines. researchgate.net

Research into analogous compounds underscores this rationale. For example, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline serves as a crucial intermediate in the synthesis of inhibitors for the PI3K/Akt/mTOR signaling pathway, a critical target in cancer therapy. researchgate.netatlantis-press.com This highlights the value of polysubstituted chloro-nitro-quinolines as building blocks for complex, biologically active molecules. Therefore, dedicated research into the synthesis and reactivity of 4-Chloro-3,6-dinitroquinoline is driven by its potential to unlock new synthetic routes to compounds of interest in pharmaceutical and materials science research.

Table 2: Properties of 4-Chloro-3,6-dinitroquinoline

| Property | Value |

|---|---|

| CAS Number | 39487-90-6 moldb.combiosynth.com |

| Molecular Formula | C₉H₄ClN₃O₄ moldb.comuni.lu |

| Molecular Weight | 253.60 g/mol moldb.com |

| InChIKey | FINUNTLDSIYMAY-UHFFFAOYSA-N uni.lu |

| Description | A polysubstituted quinoline derivative with chloro and dinitro functional groups, making it a valuable heterocyclic building block in chemical synthesis. moldb.com |

Academic Research Landscape and Future Directions for Dinitroquinoline Chemistry

The academic research landscape for quinoline chemistry is vibrant and expansive, with a continuous drive to develop more efficient and versatile synthetic methodologies. ias.ac.in A significant focus lies in the use of transition-metal catalysis to construct complex, polysubstituted quinoline scaffolds that were previously difficult to access. ias.ac.in Within this broad field, dinitroquinoline chemistry represents a specialized but important niche.

Current research often involves the synthesis of various nitro- and dinitroquinoline derivatives as precursors for pharmacologically active compounds. chim.itbeilstein-journals.org The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the quinoline ring, opening up unique avenues for chemical transformations. Academic studies explore these reactivities, such as the selective reduction of one nitro group over another or the sequential substitution of other groups on the ring.

Future directions in dinitroquinoline chemistry are likely to focus on several key areas. A primary goal is the continued exploration of their utility as building blocks in the synthesis of novel therapeutic agents. This involves designing and creating libraries of dinitroquinoline-derived compounds for biological screening against various diseases. Furthermore, the unique electronic properties imparted by the two nitro groups make these compounds interesting candidates for new materials, such as energetic materials or nonlinear optical materials. The development of more selective and sustainable synthetic methods for preparing and functionalizing dinitroquinolines will remain a crucial enabling aspect of this future research.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,6-dinitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3O4/c10-9-6-3-5(12(14)15)1-2-7(6)11-4-8(9)13(16)17/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINUNTLDSIYMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3,6 Dinitroquinoline

De Novo Synthesis of the Quinoline (B57606) Core

The de novo synthesis approach involves constructing the bicyclic quinoline ring system from simpler, non-quinoline precursors. This method offers the potential for high control over the initial substitution pattern.

Cyclization Strategies for Quinoline Ring Formation

Several classic and modern cyclization reactions form the foundation for quinoline synthesis. While a direct de novo synthesis yielding 4-Chloro-3,6-dinitroquinoline is not commonly reported, established methods could theoretically be adapted. Strategies such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses are fundamental. For instance, the Conrad-Limpach synthesis involves the reaction of an aniline (B41778) with a β-ketoester, followed by thermal cyclization to form a 4-hydroxyquinoline (B1666331).

A relevant example is the synthesis of 4-hydroxy-6,7-dimethoxyquinoline, which begins with the reaction of 3,4-dimethoxyaniline (B48930) and ethoxymethylene malonate, followed by heating to induce cyclization. google.com A similar approach could hypothetically start with an appropriately substituted aniline, such as 3-nitroaniline, to build the quinoline core with one of the required nitro groups already in place. Another method involves the cyclization of 4-methoxyaniline with ethyl acetoacetate (B1235776) in polyphosphoric acid at high temperatures to form a 4-hydroxy-6-methoxy-2-methylquinoline intermediate. atlantis-press.comatlantis-press.com

These cyclization strategies typically yield a 4-hydroxyquinoline, which serves as a crucial intermediate for subsequent functionalization, such as the introduction of the C-4 chloro group.

Regioselective Introduction of Nitro and Chloro Substituents

Achieving the precise 3,6-dinitro and 4-chloro substitution pattern during a de novo synthesis is challenging. Regioselectivity is governed by the electronic properties of the starting materials and the reaction conditions.

A plausible de novo route could involve the following conceptual steps:

Nitration of a precursor: A starting material like 3,4-dimethoxyacetophenone can be nitrated to introduce a nitro group before the cyclization process. google.com

Condensation and Cyclization: The nitrated precursor then undergoes condensation and a reductive cyclization to form the quinoline ring system. google.com For example, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one can be hydrogenated to trigger a reductive ring closure, yielding a 4-hydroxyquinoline. google.com

This approach places one nitro group on the benzene (B151609) ring portion of the quinoline before its formation. The second nitro group at C-3 and the chloro group at C-4 would then be introduced in subsequent functionalization steps.

Functionalization and Derivatization from Precursor Quinoline Scaffolds

A more common and practical approach to synthesizing 4-Chloro-3,6-dinitroquinoline is the stepwise functionalization of a simpler, pre-formed quinoline or 4-chloroquinoline (B167314) precursor. This method relies on the inherent reactivity of the quinoline ring towards electrophilic and nucleophilic substitution.

Nitration Techniques for Selective Introduction of Nitro Groups at C-3 and C-6

The introduction of nitro groups (—NO₂) onto an aromatic ring is a classic electrophilic aromatic substitution. geeksforgeeks.org The position of nitration on the quinoline ring is directed by the existing substituents and the reaction conditions.

Nitration at C-6: Nitration of the quinoline ring generally occurs on the benzene ring portion. For instance, the nitration of 1-acetyl-1,2,3,4-tetrahydroquinoline (B160286) yields a mixture of 6- and 7-nitro derivatives. cdnsciencepub.com To synthesize a 6-nitroquinoline, a common method involves treating the quinoline precursor with a mixture of concentrated nitric acid and sulfuric acid. cdnsciencepub.com

Nitration at C-3: Introducing a nitro group at the C-3 position of the pyridine (B92270) ring is more complex. A metal-free, regioselective C-3 nitration of quinoline N-oxides has been developed using tert-butyl nitrite (B80452) as both the nitro source and the oxidant. rsc.org Another strategy involves the nitration of a 4-hydroxyquinoline intermediate. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves the nitration of 4-hydroxy-6-methoxy-2-methylquinoline using nitric acid in propionic acid at 125 °C. atlantis-press.comatlantis-press.com

The synthesis of the target compound likely involves a sequential nitration process, potentially starting with the nitration of a 4-chloroquinoline precursor to yield 4-chloro-6-nitroquinoline, followed by a second, more directed nitration at the C-3 position.

| Precursor | Reagents | Conditions | Product | Reference |

| 4-hydroxy-6-methoxy-2-methylquinoline | Nitric acid, Propionic acid | 125 °C, 2 h | 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com, atlantis-press.com |

| Quinoline N-oxides | tert-butyl nitrite | - | 3-nitroquinoline N-oxides | rsc.org |

| 5,8-dichloroquinoline | Potassium nitrate, 60% Oleum, Sulfuric acid | 55-60 °C, 4 h | 5,8-dichloro-6-nitroquinoline | cdnsciencepub.com |

Chlorination Protocols for the C-4 Position

The introduction of a chlorine atom at the C-4 position is typically achieved via nucleophilic substitution of a 4-hydroxyquinoline precursor. The hydroxyl group at C-4 makes the carbon atom susceptible to substitution after protonation or conversion to a better leaving group.

The most common reagent for this transformation is phosphorus oxychloride (POCl₃). beilstein-journals.orgheteroletters.org The reaction is often performed neat or with a catalyst like N,N-Dimethylformamide (DMF) at elevated temperatures. atlantis-press.compreprints.orgmdpi.com For example, 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline is converted to 4-chloro-6-methoxy-2-methyl-3-nitroquinoline by heating with POCl₃ and DMF at 110 °C for one hour. atlantis-press.com Similarly, selenadiazoloquinolones can be chlorinated with neat POCl₃ at a crucial temperature of 90 °C to prevent decomposition. beilstein-journals.org

| Precursor | Reagent(s) | Conditions | Product | Reference |

| 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline | POCl₃, DMF | 110 °C, 1 h | 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com |

| Selenadiazolo[3,4-h]quinolone | POCl₃ (neat) | 90 °C, 15 min | 6-Chloro- rsc.orgacs.orgresearchgate.netselenadiazolo[3,4-h]quinoline | beilstein-journals.org |

| 2-hydrazino-6-methylpyrimidin-4-one | POCl₃ | Reflux, 2 h | 4-chloro-2-hydrazino-6-methylpyrimidine | heteroletters.org |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 4-Chloro-3,6-dinitroquinoline is highly dependent on the optimization of reaction parameters to maximize yield and purity. Key factors include the choice of reagents, solvents, temperature, and reaction time.

The development of metal-free nitration methods, such as using tert-butyl nitrite for C-3 nitration, represents an optimization that avoids potentially toxic and expensive metal catalysts. rsc.org Similarly, microwave-accelerated substitutions on chloroquinolines demonstrate an effort to reduce reaction times and improve efficiency under solvent-free conditions. grafiati.com Careful monitoring of the reaction progress, often by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and prevent the formation of byproducts or decomposition of the desired product. beilstein-journals.org

Catalyst Systems in Dinitroquinoline Synthesis

The synthesis of dinitroquinolines, including the 4-chloro-3,6-dinitro derivative, is heavily reliant on potent catalyst systems, primarily strong acids. The nitration of the quinoline ring is an electrophilic substitution reaction that typically requires a mixture of nitric acid and a stronger acid catalyst, most commonly sulfuric acid. rushim.ruuop.edu.pk This "mixed acid" generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. rushim.ru

The choice and concentration of the acid catalyst are critical in directing the position of the incoming nitro groups. For the synthesis of 4-Chloro-3,6-dinitroquinoline, a multi-step nitration process is implied. Starting from a 4-chloroquinoline precursor, the first nitration often targets the 3-position. Subsequent nitration to introduce the second nitro group at the 6-position would require vigorous reaction conditions, driven by the catalyst system. acs.org

Recent advancements have explored alternative catalysts to improve efficiency and selectivity. While traditional methods rely on homogeneous acid catalysis, research into heterogeneous catalysts and Lewis acids is ongoing. nih.govnih.gov For example, zinc-catalyzed aromatic nitration has been explored as a method for the direct synthesis of nitroquinolines. researchgate.net Similarly, copper-catalyzed nitration has been investigated for various aromatic compounds, including quinoline derivatives, sometimes utilizing reagents like tert-butyl nitrite. sci-hub.se However, for dinitration, especially with the deactivating effect of the first nitro group and the chlorine atom, strong acid catalysis remains a prevalent method.

Table 1: Catalyst Systems in Quinoline Nitration

| Catalyst System | Active Species | Application Context |

|---|---|---|

| Nitric Acid / Sulfuric Acid | Nitronium ion (NO₂⁺) | Standard method for nitrating aromatic rings, including quinoline. rushim.ruuop.edu.pk |

| Zinc Catalysts | --- | Explored for direct synthesis of nitroquinolines. researchgate.net |

| Copper Catalysts | --- | Used in nitration of quinoline amides and indolines. sci-hub.se |

| Lewis Acids (e.g., BF₃-Etherate) | --- | Catalyzes Friedlander synthesis of quinolines, a potential precursor route. nih.gov |

Solvent Effects and Temperature Control in Synthetic Pathways

Solvent choice and precise temperature regulation are paramount in the synthesis of 4-Chloro-3,6-dinitroquinoline to control reaction rates, manage exothermic processes, and influence product yields and purity.

Sulfuric acid often serves not only as a catalyst but also as the solvent in nitration reactions. rushim.ru Its ability to dissolve the reactants and facilitate the formation of the nitronium ion makes it highly effective. In some procedures, other solvents like acetic anhydride (B1165640) have been used, which can influence the position of nitration. rushim.ru For the chlorination step, which typically involves converting a hydroxyl group to a chloro group, reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used, often with a suitable solvent or in neat conditions.

Temperature control is critical throughout the synthesis. Nitration reactions are highly exothermic, and uncontrolled temperature increases can lead to the formation of unwanted byproducts and polysubstituted compounds. uop.edu.pk Specific temperature ranges are employed to achieve desired regioselectivity. For example, the nitration of 4-hydroxyquinoline to its 6-nitro isomer has been performed at 0-5°C using a mixture of sulfuric and fuming nitric acid. acs.org In contrast, nitration with hot concentrated nitric acid can lead to the 3-nitro compound. acs.org This demonstrates that lower temperatures can favor substitution on the benzene ring portion of the quinoline, while higher temperatures may favor substitution on the pyridine ring. Maintaining precise temperature profiles is essential for directing the nitration to the 3- and 6-positions to obtain the target molecule.

Table 2: Influence of Temperature on Quinoline Nitration

| Reactant | Nitrating Agent | Temperature | Major Product(s) |

|---|---|---|---|

| 4-Hydroxyquinoline | Concentrated Nitric Acid | Hot | 4-Hydroxy-3-nitroquinoline acs.org |

| 4-Hydroxyquinoline | Sulfuric Acid / Fuming Nitric Acid | 0-5°C | 4-Hydroxy-6-nitroquinoline acs.org |

| Quinoline | Fuming Nitric Acid / Fuming Sulfuric Acid | Not specified | Mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351) uop.edu.pk |

Scalability Considerations for 4-Chloro-3,6-dinitroquinoline Production

Scaling up the production of 4-Chloro-3,6-dinitroquinoline from a laboratory setting to an industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

The highly exothermic nature of nitration reactions is a primary safety concern. uop.edu.pk On a large scale, efficient heat dissipation is crucial to prevent thermal runaway, which could lead to explosions. This requires specialized reactors with advanced cooling systems and careful control over the rate of addition of reagents. The use of large quantities of concentrated and fuming acids like nitric and sulfuric acid also presents significant handling and corrosion challenges, necessitating the use of specialized, corrosion-resistant equipment. researchgate.net

Furthermore, the workup and purification procedures must be adapted for large-scale operations. Laboratory-scale purifications, such as column chromatography, are often not feasible for industrial production. Instead, methods like recrystallization are more common. researchgate.net The choice of solvent for recrystallization becomes a critical factor, balancing solubility, recovery, purity, and cost.

Reactivity and Chemical Transformations of 4 Chloro 3,6 Dinitroquinoline

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing effects of the adjacent nitro group at the C-3 position and the nitrogen atom within the quinoline ring system. These groups stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

Investigation of Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

A wide array of nucleophiles is expected to readily displace the C-4 chloro substituent of 4-chloro-3,6-dinitroquinoline to yield a variety of substituted derivatives.

Amines : Primary and secondary amines are anticipated to react readily with 4-chloro-3,6-dinitroquinoline to form the corresponding 4-aminoquinoline (B48711) derivatives. These reactions typically proceed under mild conditions, often in a polar solvent and sometimes in the presence of a non-nucleophilic base to neutralize the liberated hydrochloric acid.

Alcohols : Aliphatic alcohols and phenols, in the form of their corresponding alkoxides or phenoxides, are expected to serve as effective nucleophiles. The reaction would yield 4-alkoxy- or 4-aryloxy-3,6-dinitroquinolines. The use of a strong base is generally required to deprotonate the alcohol, thereby increasing its nucleophilicity.

Thiols : Thiolates, generated from thiols by treatment with a base, are excellent nucleophiles and are predicted to react efficiently with 4-chloro-3,6-dinitroquinoline to produce 4-thioether derivatives.

The following table outlines the expected products from the reaction of 4-chloro-3,6-dinitroquinoline with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Expected Product Structure | Product Name |

| Primary Amine | Aniline (B41778) | 4-(Phenylamino)-3,6-dinitroquinoline | |

| Secondary Amine | Piperidine | 4-(Piperidin-1-yl)-3,6-dinitroquinoline | |

| Alcohol (Alkoxide) | Sodium Methoxide | 4-Methoxy-3,6-dinitroquinoline | |

| Thiol (Thiolate) | Sodium Thiophenoxide | 4-(Phenylthio)-3,6-dinitroquinoline |

Kinetic and Mechanistic Studies of Substitution Reactions

Nucleophilic Attack : The nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, significantly, onto the oxygen atoms of the nitro groups. The rate of this step is influenced by the nucleophilicity of the attacking species and the electronic properties of the quinoline ring.

Leaving Group Departure : The chloride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the quinoline ring and yielding the final substitution product.

Reduction of the Nitro Groups

The two nitro groups of 4-chloro-3,6-dinitroquinoline can be reduced to the corresponding amino groups, opening up avenues for further functionalization and the synthesis of various diaminoquinoline derivatives. The challenge in such transformations often lies in achieving selectivity, particularly when partial reduction is desired.

Selective Reduction to Amino-Quinoline Derivatives

Achieving selective reduction of one nitro group in the presence of another is a common challenge in the chemistry of polynitroaromatic compounds. The relative reactivity of the nitro groups in 4-chloro-3,6-dinitroquinoline towards reduction would depend on their electronic and steric environment. It is plausible that the C-3 nitro group, being in a more electron-deficient region of the molecule due to the proximity of the ring nitrogen, might exhibit different reactivity compared to the C-6 nitro group.

Reagents such as sodium sulfide (B99878) or ammonium (B1175870) sulfide in aqueous or alcoholic media are known to effect the selective reduction of one nitro group in dinitroaromatic compounds. The specific conditions, including temperature and stoichiometry of the reducing agent, would be critical in controlling the extent of reduction.

Catalytic Hydrogenation and Chemical Reduction Methods

A variety of methods can be employed for the reduction of the nitro groups in 4-chloro-3,6-dinitroquinoline.

Catalytic Hydrogenation : This is a widely used and often clean method for nitro group reduction. Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is carried out under an atmosphere of hydrogen gas. A potential side reaction to consider is the hydrodehalogenation of the C-4 chloro substituent, which can sometimes compete with nitro group reduction, especially with palladium-based catalysts.

Chemical Reduction : A range of chemical reducing agents can be utilized. These include:

Metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These are classic and effective methods for the complete reduction of aromatic nitro groups.

Stannous chloride (SnCl₂) is a milder reducing agent that can sometimes offer better selectivity.

Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent used for the reduction of nitroarenes to anilines.

The choice of reduction method would depend on the desired outcome (selective or complete reduction) and the compatibility with the chloro-substituent.

The following table summarizes potential reduction products of 4-chloro-3,6-dinitroquinoline.

| Reduction Method | Potential Product(s) |

| Selective Chemical Reduction | 4-Chloro-3-amino-6-nitroquinoline or 4-chloro-6-amino-3-nitroquinoline |

| Catalytic Hydrogenation (complete reduction) | 4-Chloro-3,6-diaminoquinoline |

| Chemical Reduction (e.g., Sn/HCl) | 4-Chloro-3,6-diaminoquinoline |

Cross-Coupling Reactions of the Halo-Quinoline Moiety

The C-4 chloro substituent of 4-chloro-3,6-dinitroquinoline serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions would depend on the stability of the nitro groups under the reaction conditions.

Suzuki-Miyaura Coupling : This reaction would involve the coupling of 4-chloro-3,6-dinitroquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of 4-aryl- or 4-vinyl-3,6-dinitroquinolines.

Heck-Mizoroki Coupling : The Heck reaction would enable the coupling of the haloquinoline with an alkene, catalyzed by a palladium complex, to introduce a substituted vinyl group at the C-4 position.

Sonogashira Coupling : This reaction would facilitate the formation of a carbon-carbon bond between the C-4 position and a terminal alkyne, yielding a 4-alkynyl-3,6-dinitroquinoline derivative. A palladium catalyst and a copper(I) co-catalyst are typically employed.

The feasibility of these cross-coupling reactions would need to be experimentally verified, with careful optimization of the catalyst, ligands, base, and solvent to achieve good yields and minimize potential side reactions involving the nitro groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. nih.gov In the case of 4-Chloro-3,6-dinitroquinoline, the C4-Cl bond serves as an excellent electrophilic partner for coupling with various aryl and heteroaryl boronic acids. researchgate.net The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition into the C-Cl bond. This step is generally facilitated by the electron-deficient nature of the quinoline ring. nih.gov

The catalytic cycle proceeds through transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the arylated product and regenerate the palladium(0) catalyst. researchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and suitable bases range from potassium carbonate (K₂CO₃) to potassium phosphate (B84403) (K₃PO₄). researchgate.netmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloroquinolines

| Aryl Boronic Acid Partner | Palladium Catalyst (mol%) | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/Water | Good |

| 3-Thienylboronic acid | PdCl₂(dppf) (3%) | K₂CO₃ | DMF | Moderate to Good |

This table presents typical conditions for Suzuki-Miyaura reactions on chloroquinoline systems based on established literature; specific yields for 4-Chloro-3,6-dinitroquinoline may vary.

Sonogashira and Heck Reactions for Carbon-Carbon Bond Formation

Beyond arylation, the reactive C4-Cl bond of 4-Chloro-3,6-dinitroquinoline is amenable to other palladium-catalyzed reactions for forming different types of carbon-carbon bonds.

The Sonogashira reaction provides a direct route to synthesizing alkynyl-substituted quinolines by coupling the chloroquinoline with a terminal alkyne. wikipedia.org This reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst, such as copper(I) iodide (CuI). organic-chemistry.org An amine base, like triethylamine (B128534) or diethylamine, is used both as a base and often as a solvent. wikipedia.org The reaction proceeds under mild conditions and demonstrates high functional group tolerance. soton.ac.uk

The Heck reaction enables the formation of a carbon-carbon double bond by coupling the chloroquinoline with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. nih.gov The electron-withdrawing nitro groups on the quinoline ring enhance the reactivity of the C-Cl bond, making it a suitable substrate for this transformation.

Table 2: Comparison of Typical Conditions for Sonogashira and Heck Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Key Bond Formed |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄) + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N) | C(sp)-C(sp²) |

| Heck Coupling | Alkene | Pd complex (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Amine or Carbonate | C(sp²)-C(sp²) |

Electrophilic Aromatic Substitution on the Dinitroquinoline System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org However, the 4-Chloro-3,6-dinitroquinoline system is exceptionally resistant to this type of reaction. The mechanism involves the attack of the aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). makingmolecules.commasterorganicchemistry.com

The quinoline ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of two powerful electron-withdrawing nitro groups. These groups strongly deactivate the entire aromatic system towards electrophilic attack by pulling electron density away from the rings. youtube.com Consequently, forcing conditions and highly reactive electrophiles would be required, and even then, the reaction may not proceed.

Should a reaction occur, the directing effects of the substituents would determine the position of substitution. Nitro groups are strong deactivators and meta-directors. The quinoline nitrogen also deactivates the ring and directs incoming electrophiles to the 5- and 8-positions. The combined deactivating effects make a successful substitution highly unlikely.

Table 3: Directing Effects of Substituents on the Quinoline Core

| Substituent | Position | Electronic Effect | Ring Activation | Directing Influence |

|---|---|---|---|---|

| Quinoline Nitrogen | 1 | Inductive (-I), Mesomeric (-M) | Strongly Deactivating | Directs to C5, C8 |

| Nitro Group | 3 | Inductive (-I), Mesomeric (-M) | Strongly Deactivating | Meta-directing (to C5, C7) |

| Chlorine Atom | 4 | Inductive (-I), Mesomeric (+M) | Deactivating | Ortho, Para-directing |

Cycloaddition and Annulation Reactions Involving the Quinoline Core

The pronounced electron-deficient character of 4-Chloro-3,6-dinitroquinoline makes its aromatic core a suitable candidate for participating in cycloaddition reactions with electron-rich species. This type of reactivity, often referred to as inverse-electron-demand cycloaddition, allows for the construction of novel fused heterocyclic systems.

Research on related dinitroquinoline compounds has shown their ability to act as superelectrophilic partners in these transformations. researchgate.net For instance, 8-substituted-5,7-dinitroquinolines have been shown to undergo [3+2] cycloaddition reactions with ylides, such as N-methylazomethine ylide. researchgate.net In these reactions, the electron-poor π-system of the dinitroquinoline acts as the electrophilic component, reacting with the electron-rich dipole of the ylide. This leads to the formation of a new five-membered ring fused to the quinoline scaffold.

Such annulation strategies highlight the synthetic utility of the dinitroquinoline core not just as a passive scaffold but as an active participant in building molecular complexity, providing a pathway to polycyclic heteroaromatic systems that would be difficult to access through other means.

Advanced Characterization and Spectroscopic Analysis of 4 Chloro 3,6 Dinitroquinoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For quinoline (B57606) derivatives, NMR provides critical information on substituent positions and electronic environments. acs.orgtsijournals.com

¹H and ¹³C NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of 4-Chloro-3,6-dinitroquinoline are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. The powerful electron-withdrawing nature of the two nitro groups and the chlorine atom significantly influences the chemical shifts, generally causing a downfield shift (to higher ppm values) for nearby nuclei.

¹H NMR Spectrum: The spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the quinoline ring system.

H-2: This proton, located on the pyridine (B92270) ring between the nitrogen and the nitro-substituted C-3, is expected to appear as a singlet and be significantly deshielded.

H-5, H-7, H-8: These protons on the benzene (B151609) ring form a coupled spin system. The H-8 proton is often distinct in quinoline systems. acs.org The nitro group at C-6 will strongly deshield the adjacent H-5 and H-7 protons.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display nine unique signals, corresponding to the nine carbon atoms of the quinoline core. Four of these signals will be for carbons bearing protons, while five will be for quaternary carbons (those without attached protons), including the carbons bonded to the chloro and nitro substituents. The carbons directly attached to the electronegative chlorine (C-4) and nitro groups (C-3, C-6) are expected at significantly downfield shifts.

Predicted NMR Data for 4-Chloro-3,6-dinitroquinoline

This table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual experimental values may vary based on solvent and concentration.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Position | Predicted δ (ppm), Multiplicity, J (Hz) | Position | Predicted δ (ppm) |

| H-2 | 9.1 (s) | C-2 | 152.0 |

| H-5 | 8.9 (d, J ≈ 9.0) | C-3 | 145.0 |

| H-7 | 8.5 (dd, J ≈ 9.0, 2.0) | C-4 | 138.0 |

| H-8 | 8.3 (d, J ≈ 2.0) | C-4a | 128.0 |

| C-5 | 125.0 | ||

| C-6 | 149.0 | ||

| C-7 | 123.0 | ||

| C-8 | 130.0 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While 1D NMR provides information on chemical shifts, 2D NMR experiments are indispensable for confirming the complex structure of substituted quinolines by establishing connectivity between atoms. researchgate.netacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 4-Chloro-3,6-dinitroquinoline, a key COSY correlation would be observed between H-7 and H-8, and potentially a weaker, long-range coupling between H-5 and H-7, confirming their positions on the benzene ring. acs.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹³C-¹H). This would allow for the unambiguous assignment of the signals for C-2, C-5, C-7, and C-8 by correlating them to their respective attached protons (H-2, H-5, H-7, and H-8).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating the structure of highly substituted aromatics. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are crucial for placing the substituents and connecting the different parts of the molecule.

Key Expected HMBC Correlations for 4-Chloro-3,6-dinitroquinoline

| Proton | Correlated Carbons (2-3 bonds away) | Structural Confirmation |

|---|---|---|

| H-2 | C-3, C-4, C-8a | Confirms position adjacent to the ring junction and C-3/C-4 substituents. |

| H-5 | C-4, C-6, C-7, C-8a | Confirms position adjacent to the C-4 substituent and the C-6 nitro group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula. For 4-Chloro-3,6-dinitroquinoline, the molecular formula is C₉H₄ClN₃O₄. HRMS would be used to confirm this composition by providing an exact mass measurement that distinguishes it from any other formula with the same nominal mass.

Molecular Formula: C₉H₄ClN₃O₄

Monoisotopic Mass: 252.98903 Da uni.lu

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the structure. The fragmentation of 4-Chloro-3,6-dinitroquinoline would be influenced by its key functional groups: the quinoline core, the nitro groups, and the chlorine atom. cdnsciencepub.comresearchgate.net

The mass spectrum would show a molecular ion peak (M⁺) at m/z 253 and a characteristic M+2 peak at m/z 255 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. miamioh.edu Aromatic nitro compounds typically show fragmentation through the loss of NO₂ and NO. youtube.com

Plausible Mass Fragmentation Pathways for 4-Chloro-3,6-dinitroquinoline

| Fragment Ion | Proposed Loss | m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | - | 253 |

| [M - NO]⁺ | Loss of Nitric Oxide | 223 |

| [M - NO₂]⁺ | Loss of Nitrogen Dioxide | 207 |

| [M - Cl]⁺ | Loss of Chlorine radical | 218 |

| [M - NO₂ - CO]⁺ | Subsequent loss of Carbon Monoxide | 179 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net For 4-Chloro-3,6-dinitroquinoline, the spectra would be dominated by vibrations from the nitro groups and the substituted quinoline ring. Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra. nih.govmdpi.com

The key functional groups and their expected vibrational modes are:

Nitro Groups (NO₂): These groups give rise to two very strong and characteristic stretching vibrations: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers.

Quinoline Ring: The aromatic C=C and C=N bonds of the quinoline skeleton produce a series of characteristic stretching bands. Aromatic C-H stretching vibrations appear at higher frequencies, while out-of-plane bending modes appear at lower frequencies.

Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum.

Predicted Vibrational Frequencies for 4-Chloro-3,6-dinitroquinoline

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Functional Group |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Fingerprint |

| Aromatic C=C/C=N Stretch | 1610 - 1450 | Fingerprint |

| NO₂ Symmetric Stretch | 1360 - 1330 | Fingerprint |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Fingerprint |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Fingerprint |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

For instance, the X-ray crystallographic analysis of a related compound, 4-chloro-6,7-dimethoxyquinoline, reveals a monoclinic crystal system. mtc-usa.comgcms.cznih.gov The quinoline ring system in such analogues is typically found to be nearly planar. mtc-usa.comgcms.cznih.gov The precise bond lengths and angles within the quinoline core and the orientation of the substituent groups are determined with high accuracy.

A hypothetical data table for the crystallographic analysis of a dinitro-substituted chloroquinoline, based on data from known quinoline structures, is presented below to illustrate the nature of the information obtained.

| Parameter | Value |

|---|---|

| Empirical formula | C9H4ClN3O4 |

| Formula weight | 253.60 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 12.55(3) Å, α = 90° b = 4.65(1) Å, β = 105.78(2)° c = 18.27(4) Å, γ = 90° |

| Volume | 1026.4(3) ų |

| Z | 4 |

| Density (calculated) | 1.640 Mg/m³ |

Conformational analysis derived from such data would reveal the planarity of the quinoline ring and the dihedral angles of the nitro groups relative to the ring. In many nitroaromatic compounds, the nitro groups are often twisted out of the plane of the aromatic ring to minimize steric hindrance. mdpi.com This twisting can have significant implications for the molecule's electronic properties and reactivity. Intermolecular interactions, such as π-π stacking and hydrogen bonds, which dictate the crystal packing, can also be meticulously analyzed. chemmethod.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components in a mixture. For compounds like 4-chloro-3,6-dinitroquinoline, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of nitroaromatic compounds. epa.govepa.gov In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govepa.govresearchgate.net

A typical HPLC method for the analysis of nitroaromatic compounds would involve a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with a range of polarities. Detection is commonly performed using a UV-Vis detector, as nitroaromatic compounds exhibit strong absorbance in the UV region, often around 254 nm. waters.commtc-usa.com

The purity of a sample of 4-chloro-3,6-dinitroquinoline would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times. For preparative applications, the separated fractions can be collected for further analysis or use.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water B: Acetonitrile or Methanol |

| Gradient | e.g., 25% B to 65% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While the dinitro substitution may increase the boiling point of 4-chloro-3,6-dinitroquinoline, with appropriate GC conditions, its analysis by GC-MS is feasible.

In GC, the sample is vaporized and injected into a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum provides a molecular fingerprint of the compound, with the molecular ion peak confirming the molecular weight and the fragmentation pattern providing structural information. For 4-chloro-3,6-dinitroquinoline, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of nitro groups, chlorine, and other fragments of the quinoline ring. GC-MS is highly sensitive and can be used to detect and identify trace impurities. epa.gov

| Parameter | Condition |

|---|---|

| Column | e.g., DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-400 amu |

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the target compound and any impurities present in the sample.

Design and Synthesis of Novel 4 Chloro 3,6 Dinitroquinoline Derivatives for Research Applications

Rational Design Principles for Modifying the Dinitroquinoline Scaffold

The design of novel molecules based on the 4-chloro-3,6-dinitroquinoline scaffold is guided by established medicinal chemistry principles aimed at optimizing molecular properties. These strategies involve subtle and significant structural modifications to explore new chemical spaces and enhance desired characteristics.

Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a fundamental strategy in drug design to enhance potency, alter selectivity, and improve pharmacokinetic profiles. researchgate.netu-tokyo.ac.jp For the 4-chloro-3,6-dinitroquinoline scaffold, isosteric replacements can be envisioned at multiple positions.

The chlorine atom at the C4 position is a prime site for modification. Classical isosteres for chlorine include other halogens (Br, F), a methyl group (-CH₃), or a trifluoromethyl group (-CF₃). Non-classical bioisosteres could involve the introduction of small heterocyclic rings or cyano (-CN) and thiocyanate (B1210189) (-SCN) groups. These modifications can influence the electronic distribution, lipophilicity, and metabolic stability of the resulting compounds. For instance, replacing the chlorine with a fluorine atom can enhance metabolic stability and binding interactions. cambridgemedchemconsulting.com

Scaffold hopping is a computational or rational design strategy that aims to identify novel core structures (scaffolds) that can mimic the essential structural features of a known active molecule. nih.govnih.gov Starting from the 4-chloro-3,6-dinitroquinoline core, one could explore alternative heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For example, quinazoline, benzimidazole, or thienopyrimidine rings could serve as alternative scaffolds that present substituents in a comparable orientation. nih.gov This approach is valuable for discovering new intellectual property and improving properties like solubility and synthetic accessibility.

Hybrid molecule design involves combining two or more pharmacophoric units into a single molecule to achieve a synergistic or additive effect. nih.gov The 4-chloro-3,6-dinitroquinoline moiety can be linked to other known bioactive scaffolds through a suitable linker. The reactive C4-chloro position is an ideal handle for introducing these linkers, which could be simple alkyl chains, piperazine (B1678402) rings, or other functionalities. This strategy allows for the exploration of bifunctional molecules that could interact with multiple targets or different sites on a single target.

Synthesis of Libraries of Dinitroquinoline Analogues

The generation of compound libraries is a cornerstone of modern chemical research, enabling the high-throughput screening of molecules for desired properties. nih.govstanford.edu The reactivity of the chlorine atom at the C4 position of 4-chloro-3,6-dinitroquinoline makes it an excellent electrophilic partner for nucleophilic aromatic substitution (SNAr) reactions, which is a powerful method for library synthesis. nih.govmdpi.com

A diverse library of 4-substituted-3,6-dinitroquinoline analogues can be readily prepared by reacting the parent compound with a variety of nucleophiles. This approach, often carried out in a parallel synthesis format, allows for the rapid generation of numerous derivatives.

Amine Nucleophiles: A wide range of primary and secondary amines can be used to displace the C4-chloro group, leading to the formation of 4-amino-3,6-dinitroquinoline derivatives. The diversity of commercially available amines allows for the introduction of various side chains, including aliphatic, aromatic, and heterocyclic moieties.

Oxygen and Sulfur Nucleophiles: Alcohols, phenols, and thiols can also be employed as nucleophiles to generate the corresponding ether and thioether derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic alkoxide or thiolate.

Other Nucleophiles: Other nucleophiles such as azides and hydrazines can be used to introduce functionalities that can be further elaborated. For example, a 4-azido derivative can be a precursor for triazole formation via click chemistry, while a 4-hydrazinyl derivative can be used to synthesize various heterocyclic systems. mdpi.com

The progress of these reactions can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). The resulting libraries of compounds can then be screened for their desired activities.

Exploration of Fused Heterocyclic Systems Derived from Dinitroquinoline

The 4-chloro-3,6-dinitroquinoline scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures can exhibit unique chemical and physical properties and are of interest in materials science and medicinal chemistry.

One common strategy involves the reaction of 4-chloro-3,6-dinitroquinoline with bifunctional nucleophiles, leading to a cyclocondensation reaction. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazolo[3,4-b]quinoline ring system. researchgate.netnih.gov The initial nucleophilic substitution at the C4 position is followed by an intramolecular cyclization.

Similarly, other binucleophiles can be employed to construct different fused rings. For instance, reaction with ortho-phenylenediamine could potentially yield a quinolino[4,3-b]quinoxaline system. The electron-withdrawing nitro groups on the quinoline (B57606) ring activate the C4 position towards nucleophilic attack, facilitating the initial substitution step of these annulation reactions.

Another approach involves the modification of substituents introduced at the C4 position. For example, a 4-hydrazinyl-3,6-dinitroquinoline derivative can be reacted with 1,3-dicarbonyl compounds to construct a fused pyrazole (B372694) ring. A 4-amino-3,6-dinitroquinoline can be a precursor for the synthesis of fused imidazole (B134444) or triazole rings through reactions with appropriate reagents.

Advanced Synthetic Strategies for Complex Dinitroquinoline Architectures

Beyond classical nucleophilic substitution reactions, advanced synthetic methodologies can be employed to create more complex and diverse architectures based on the 4-chloro-3,6-dinitroquinoline scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: The C4-chloro group can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgresearchgate.netnih.gov These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents at the C4 position. However, the strongly electron-deficient nature of the 3,6-dinitroquinoline ring might pose challenges for some catalytic cycles, requiring careful optimization of reaction conditions, including the choice of catalyst, ligand, and base. nih.gov

C-H Activation/Functionalization: Direct C-H functionalization is a powerful tool for the modification of aromatic systems, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govrsc.org While the electron-deficient nature of the 3,6-dinitroquinoline ring deactivates it towards electrophilic aromatic substitution, it may be amenable to certain types of nucleophilic C-H functionalization or transition-metal-catalyzed C-H activation at other positions on the quinoline ring, provided that suitable directing groups are present or developed. researchgate.net Research in this area would focus on regioselectively activating specific C-H bonds on the dinitroquinoline scaffold for the introduction of new functional groups.

These advanced synthetic methods open up possibilities for creating highly functionalized and structurally complex dinitroquinoline derivatives that would be difficult to access through traditional synthetic routes.

Mechanistic Studies of Biological Activities Associated with Dinitroquinoline Scaffolds Excluding Human Clinical Data

Investigation of Enzyme Inhibition Profiles

DNA Gyrase and Type IV Topoisomerase Inhibition Mechanisms in Bacterial Systems

Dinitroquinoline scaffolds belong to the broader quinoline (B57606) class of compounds, which are known to target essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial agents. youtube.com The primary mechanism of action for quinolone-based compounds involves the inhibition of these enzymes. nih.gov

The key event in their antibacterial action is the trapping of a reversible enzyme-DNA complex. nih.govresearchgate.net Instead of simply blocking the enzyme's active site, these compounds stabilize the transient, cleaved state of the DNA that is formed during the enzyme's catalytic cycle. This leads to the accumulation of double-strand DNA breaks, which are ultimately fatal to the bacterium. nih.govresearchgate.net The formation of these trapped complexes can trigger a halt in DNA synthesis, cessation of cell growth, and induction of the SOS DNA repair response. nih.gov

In many gram-negative bacteria, DNA gyrase is considered the primary target, while in several gram-positive bacteria, topoisomerase IV is the initial site of action. nih.gov Mutations in the genes encoding these enzymes (gyrA for DNA gyrase and parC for topoisomerase IV) are a common mechanism of bacterial resistance to this class of inhibitors. nih.gov While direct studies on 4-Chloro-3,6-dinitroquinoline are not prevalent, its structural similarity to antibacterial quinolones suggests a potential to interfere with these bacterial topoisomerases.

Table 1: Quinolone Inhibition of Bacterial Topoisomerases

| Enzyme Target | Primary Function | Mechanism of Inhibition by Quinolones | Consequence of Inhibition |

|---|---|---|---|

| DNA Gyrase | Introduces negative supercoils into DNA to relieve torsional strain during replication. youtube.com | Traps the gyrase-DNA complex, preventing re-ligation of the DNA strands. nih.gov | Inhibition of DNA replication, induction of SOS response, cell death. nih.gov |

| Topoisomerase IV | Decatenation (unlinking) of newly replicated daughter chromosomes. nih.govyoutube.com | Stabilizes the topoisomerase IV-DNA covalent complex. nih.gov | Segregation of chromosomes is blocked, leading to cell death. nih.gov |

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govunc.edu Its deregulation is a common feature in many human cancers, making it a prominent target for the development of novel anticancer therapeutics. nih.govnih.gov Quinolines and related heterocyclic scaffolds have been identified as potent inhibitors of this pathway.

Compounds with a quinoline core have been developed as dual inhibitors of both PI3K and mTOR kinases. nih.govresearchgate.net For instance, the compound NVP-BEZ235, a well-known dual PI3K/mTOR inhibitor, contains a structure related to quinolines, and its synthesis has involved chloro-nitroquinoline intermediates. researchgate.net These inhibitors typically act by competing with ATP at the kinase domain of the enzymes.

The dual inhibition of both mTOR (specifically the mTORC1 and mTORC2 complexes) and PI3K is considered a more effective strategy than targeting a single kinase in the pathway. unc.edu This is because it can overcome the feedback activation of Akt that often occurs with mTORC1-specific inhibitors. nih.gov Inhibition of this cascade leads to reduced phosphorylation of downstream effectors like Akt, S6K, and FOXO1, ultimately suppressing cell proliferation and promoting apoptosis. unc.edunih.gov Molecular modeling and in-vitro studies on various quinoline derivatives have confirmed their potential to bind to and inhibit key kinases in the PI3K/Akt/mTOR pathway. nih.gov

Other Enzyme-Target Interactions (e.g., Cathepsin B, Cholesterol Esterase)

Beyond the well-established targets, quinoline scaffolds have been explored for their interaction with other enzymes.

Cathepsin B: This is a lysosomal cysteine protease that is often upregulated in various pathological conditions, including cancer. While some studies have investigated quinoline derivatives as inhibitors of Cathepsin K, a related protease, direct evidence linking 4-Chloro-3,6-dinitroquinoline or similar dinitroquinolines to the inhibition of Cathepsin B is limited in the available scientific literature. researchgate.net

Cholesterol Esterase: This enzyme is involved in the hydrolysis of cholesterol esters and plays a role in the absorption of dietary cholesterol. scbt.com Inhibitors of this enzyme are of interest for managing hypercholesterolemia. Research has identified various chemical structures that can inhibit cholesterol esterase, including certain alkaloids like berberine, which has an isoquinoline (B145761) structure. scbt.comnih.gov However, specific studies detailing the inhibitory activity of 4-Chloro-3,6-dinitroquinoline against cholesterol esterase have not been prominently reported.

Cellular Pathway Interrogation in Model Systems

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Several studies have demonstrated that chloro-substituted and nitro-substituted quinoline derivatives possess potent pro-apoptotic properties in various cancer cell lines. nih.goveatris.czmdpi.com

For example, novel acyl hydrazones synthesized from a 4-chloro-8-nitro-1,2-dihydroquinoline scaffold were shown to induce apoptosis in human cervical cancer (HeLa) cell lines. nih.gov Similarly, a series of 7-chloroquinoline (B30040) derivatives demonstrated significant apoptosis induction in triple-negative breast cancer cells. mdpi.com

The mechanisms underlying this apoptosis induction often involve the intrinsic (mitochondrial) pathway. mdpi.com This can be characterized by:

Loss of mitochondrial membrane potential. nih.gov

Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). mdpi.com

Cleavage of poly (ADP-ribose) polymerase (PARP).

Nuclear fragmentation and condensation. mdpi.com

These findings suggest that the 4-Chloro-3,6-dinitroquinoline scaffold has a strong potential to activate apoptotic pathways in cancer cells.

Antiproliferative Effects on Select Cell Cultures

Consistent with their ability to induce apoptosis and inhibit key signaling pathways, dinitroquinoline scaffolds and related compounds exhibit significant antiproliferative activity against a range of cancer cell lines. nih.govmdpi.com The efficacy of these compounds is often evaluated by determining their IC50 value, which is the concentration required to inhibit the proliferation of 50% of the cell population.

Studies on various chloroquinoline derivatives have reported potent cytotoxic effects. For instance, a study on novel 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones identified a lead compound with an IC50 value of 18.8 μM against HeLa cells. nih.gov Another investigation of 7-chloro-(4-thioalkylquinoline) derivatives documented their cytotoxic activity against eight different human cancer cell lines. mdpi.com The antiproliferative action can be linked to the induction of cell cycle arrest, often at the G0/G1 or G2/M phases, which prevents cancer cells from proceeding through division. mdpi.com

Table 2: Antiproliferative Activity of Representative Chloro-Nitro-Quinoline Derivatives

| Compound Class | Cell Line | Effect | Reported IC50 |

|---|---|---|---|

| 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone | HeLa (Cervical Cancer) | Cytotoxicity, Apoptosis Induction | 18.8 μM nih.gov |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | SW620 (Colon Cancer) | Antiproliferative, Apoptosis Induction | 6.15 ± 0.37 µM mdpi.com |

| Chloroquine (related 4-chloroquinoline) | HCT116 (Colon Cancer) | Proliferation Inhibition | 2.27 μM nih.gov |

Microbial Growth Inhibition Studies (In Vitro)

While direct and specific in vitro microbial growth inhibition studies for 4-Chloro-3,6-dinitroquinoline are not extensively documented in publicly available scientific literature, the broader class of dinitroquinoline and nitroaromatic compounds has been the subject of investigations into their antimicrobial properties. The dinitroquinoline scaffold is recognized for its potential to exhibit biological activity, a trait attributed to the presence of the quinoline nucleus and the electron-withdrawing nitro groups.

Research into related nitro-substituted heterocyclic compounds has provided insights into their potential mechanisms of antimicrobial action. For instance, studies on other nitroaromatic compounds have suggested that the nitro groups are often crucial for their biological effects. One such example is 1,8-dihydroxy-4,5-dinitroanthraquinone, which has been identified as a potential antibacterial agent against Staphylococcus aureus and Enterococcus faecalis nih.govnih.gov. In silico and in vitro studies of this compound highlighted the significant contribution of the nitro groups to its affinity for bacterial enzymes, such as phosphopantetheine adenylyltransferase (PPAT) nih.gov.

Furthermore, the quinoline ring itself is a well-established pharmacophore in antimicrobial drug discovery. The antibacterial activity of quinoline derivatives is often linked to their ability to interfere with essential bacterial processes. For example, some quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. While the precise mechanism of dinitroquinolines is not fully elucidated, it is plausible that they could share similar targets or exhibit alternative mechanisms of action.

The antimicrobial potential of various substituted quinolines has been demonstrated against a range of bacterial and fungal pathogens. For example, certain quinolinequinones have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as fungi like Candida albicans researchgate.netnih.gov. The minimum inhibitory concentrations (MICs) of these compounds were found to be comparable to some standard antibiotics, underscoring the potential of the quinoline scaffold in the development of new antimicrobial agents nih.gov.

The following table summarizes the in vitro antimicrobial activity of some representative nitro-substituted and quinoline-based compounds against various microbial strains, providing a comparative context for the potential activity of dinitroquinoline scaffolds.

| Compound/Compound Class | Test Organism | Activity/MIC | Reference |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | Staphylococcus aureus | 31.25 µg/mL | nih.govnih.gov |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | Enterococcus faecalis | 62.5 µg/mL | nih.govnih.gov |

| Quinolone-3-carboxylic acids | Gram-positive & Gram-negative bacteria | Variable MICs | researchgate.net |

| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 µg/mL | nih.gov |

| Aminated quinolinequinones (AQQ6, AQQ9) | Enterococcus faecalis | 78.12 µg/mL | researchgate.net |

| 4-Chloro-3-nitrophenylthiourea derivatives | Standard and hospital bacterial strains | MICs of 0.5-2 µg/mL | youtube.comnih.gov |

It is important to note that the specific antimicrobial spectrum and potency of 4-Chloro-3,6-dinitroquinoline would need to be determined through direct experimental evaluation.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The structure-activity relationship (SAR) for dinitroquinoline scaffolds, including 4-Chloro-3,6-dinitroquinoline, is an area of active interest in medicinal chemistry. Understanding how the structural features of these molecules correlate with their biological effects is crucial for the design of more potent and selective agents.

Correlation of Structural Features with Specific Biological Effects

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For the broader class of fluoroquinolone antibiotics, extensive SAR studies have established key structural requirements for antibacterial activity. These include the N-1 substituent, the C-7 substituent, and the presence of a halogen at C-8, which can enhance oral absorption and activity against anaerobic bacteria nih.gov.

In the case of 4-Chloro-3,6-dinitroquinoline, several structural features are expected to influence its biological profile:

The Quinoline Core : The bicyclic aromatic system of quinoline provides a rigid scaffold that can interact with biological targets through various non-covalent interactions, such as π-π stacking and hydrophobic interactions. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

The Chloro Group at Position 4 : The presence of a chlorine atom at the C-4 position is a common feature in many biologically active quinolines. The chloro group is electron-withdrawing and can influence the electronic properties of the quinoline ring system. Its presence can also affect the molecule's lipophilicity and its ability to cross biological membranes.

The Nitro Groups at Positions 3 and 6 : The two nitro groups are strong electron-withdrawing groups and are expected to significantly impact the electronic and chemical properties of the molecule. The presence of nitro groups in aromatic compounds has been associated with a range of biological activities, including antimicrobial and anticancer effects. The position of these groups is also critical. For instance, in a study of flavonoid derivatives, a 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria, highlighting the importance of the specific substitution pattern of chloro and nitro groups mdpi.comnih.gov.

The following table outlines the potential contribution of key structural features of the dinitroquinoline motif to its biological activity, based on established SAR principles for quinoline and nitroaromatic compounds.

| Structural Feature | Position | Potential Contribution to Biological Activity |

| Quinoline Nucleus | - | Core scaffold for interaction with biological targets. |

| Chloro Group | 4 | Modulates electronic properties and lipophilicity. |

| Nitro Group | 3 | Strong electron-withdrawing effect, potential for redox cycling. |

| Nitro Group | 6 | Influences overall electronic character and potential for biological interactions. |

Identification of Key Pharmacophoric Elements within the Dinitroquinoline Motif

A pharmacophore model describes the essential spatial arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. For antimicrobial quinolines, pharmacophore models often include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups.

Within the dinitroquinoline motif of 4-Chloro-3,6-dinitroquinoline, several key pharmacophoric elements can be identified:

Hydrogen Bond Acceptors : The nitrogen atom of the quinoline ring and the oxygen atoms of the two nitro groups can act as hydrogen bond acceptors, forming interactions with biological targets such as enzymes or receptors.

Aromatic Ring System : The planar aromatic quinoline ring can participate in π-π stacking interactions with aromatic residues in the active sites of target proteins.

Pharmacophore modeling of fluoroquinolone antibiotics has identified key features for their interaction with DNA gyrase, including hydrophobic regions, hydrogen bond acceptors and donors, and aromatic moieties nih.gov. While the specific targets of 4-Chloro-3,6-dinitroquinoline are not yet defined, it is plausible that its dinitroquinoline scaffold presents a unique arrangement of these pharmacophoric features that could enable it to interact with various biological targets. The combination of the quinoline scaffold with the strongly electron-withdrawing nitro and chloro groups likely results in a distinct electronic distribution that could favor specific interactions and confer its biological activity.

Computational and Theoretical Chemistry Studies of 4 Chloro 3,6 Dinitroquinoline

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, used to determine the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. This approach could be used to optimize the molecular geometry of 4-Chloro-3,6-dinitroquinoline and calculate its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity. While DFT studies have been conducted on related quinoline (B57606) derivatives to determine these properties, specific HOMO-LUMO energy values and orbital visualizations for 4-Chloro-3,6-dinitroquinoline are not available in published literature.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-Chloro-3,6-dinitroquinoline

| Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating capability |

| LUMO Energy | Data not available | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

| Dipole Moment | Data not available | Measures molecular polarity |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

QM methods, particularly DFT, are frequently used to predict spectroscopic parameters. Theoretical calculations can forecast the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to functional groups within the molecule. For 4-Chloro-3,6-dinitroquinoline, such predictive studies would help confirm its structure and provide a detailed understanding of its vibrational characteristics. However, specific predicted NMR and vibrational frequency data for this compound have not been reported.